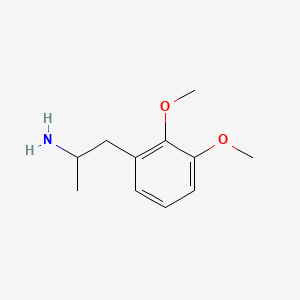
2,3-Dimethoxyamphetamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxyamphetamine is a lesser-known psychedelic compound belonging to the amphetamine class. It is one of the six isomers of dimethoxyamphetamine, which are structurally similar to methoxyamphetamine and trimethoxyamphetamine. The compound has a chemical formula of C11H17NO2 and a molecular weight of 195.2582 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxyamphetamine typically involves the reaction of 2,3-dimethoxybenzaldehyde with nitroethane to form 2,3-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its limited use and legal restrictions. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with appropriate scaling and safety measures.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethoxyamphetamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxyamphetamine has been studied primarily for its psychoactive properties. Its applications in scientific research include:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related compounds.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Limited research on its potential therapeutic effects due to its psychoactive nature.
Industry: Not widely used in industrial applications due to legal restrictions and limited demand.
Wirkmechanismus
The mechanism of action of 2,3-Dimethoxyamphetamine involves its interaction with monoamine neurotransmitter systems. It primarily acts as a serotonin receptor agonist, similar to other psychedelic amphetamines. The compound binds to serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmitter release and psychoactive effects . Additionally, it may inhibit the reuptake of serotonin, dopamine, and norepinephrine, contributing to its stimulant properties.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethoxyamphetamine
- 2,5-Dimethoxyamphetamine
- 2,6-Dimethoxyamphetamine
- 3,4-Dimethoxyamphetamine
- 3,5-Dimethoxyamphetamine
Comparison: 2,3-Dimethoxyamphetamine is unique among its isomers due to the specific positioning of the methoxy groups on the aromatic ring. This positioning influences its pharmacological properties and receptor binding affinity. While all isomers share similar psychoactive effects, the potency, duration, and specific receptor interactions can vary. For example, 2,5-Dimethoxyamphetamine is known for its stronger hallucinogenic effects compared to this compound .
Eigenschaften
CAS-Nummer |
15402-81-0 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
1-(2,3-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)7-9-5-4-6-10(13-2)11(9)14-3/h4-6,8H,7,12H2,1-3H3 |
InChI-Schlüssel |
DHLWJXGSZDJWKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C(C(=CC=C1)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



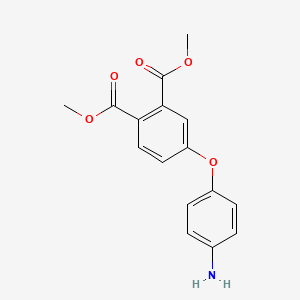
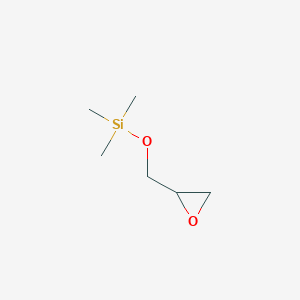
![7,9,13-trimethyl-5,6-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,7,18-trien-16-ol](/img/structure/B14146134.png)
![2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B14146136.png)
![2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B14146144.png)
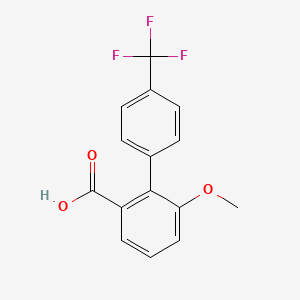
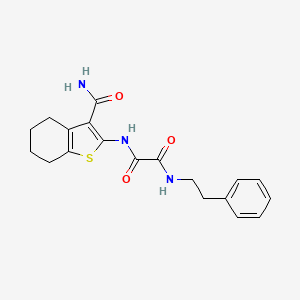
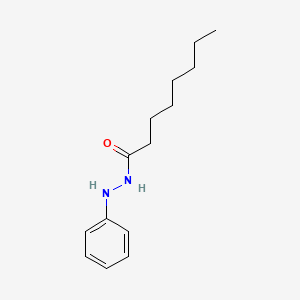
![3-[3-(Dimethylamino)propyl]oxolan-2-one](/img/structure/B14146164.png)
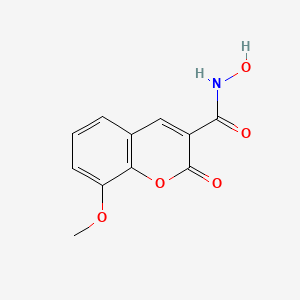
![4-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B14146175.png)
![3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol](/img/structure/B14146179.png)

